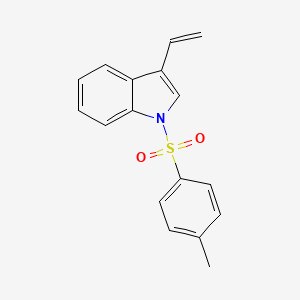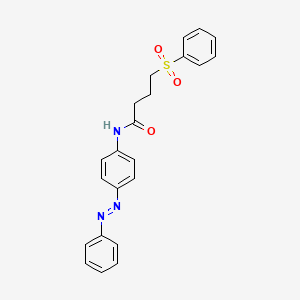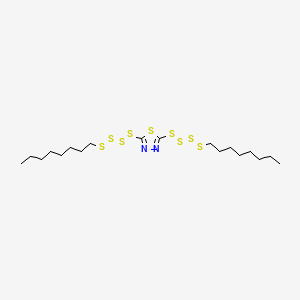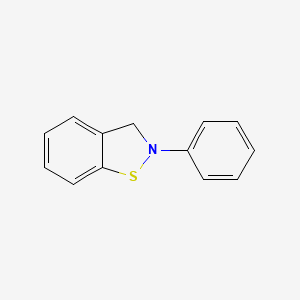![molecular formula C14H7ClF3NO3 B14129577 (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone CAS No. 89100-23-2](/img/structure/B14129577.png)
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone is an organic compound that features both chloro and nitro substituents on a phenyl ring, as well as a trifluoromethyl group on another phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 4-(trifluoromethyl)phenylmagnesium bromide. The reaction is carried out under anhydrous conditions in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the Grignard reagent. The reaction mixture is then quenched with water and extracted with an organic solvent such as dichloromethane. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products
Reduction: (4-Amino-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone.
Substitution: (4-Substituted-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone.
Oxidation: Oxidized derivatives of the methanone group.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and chloro groups can enhance its binding affinity to certain molecular targets, while the trifluoromethyl group can improve its metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Chloro-3-nitrophenyl)[4-methylphenyl]methanone: Similar structure but with a methyl group instead of a trifluoromethyl group.
(4-Chloro-3-nitrophenyl)[4-fluorophenyl]methanone: Similar structure but with a fluorine atom instead of a trifluoromethyl group.
(4-Chloro-3-nitrophenyl)[4-methoxyphenyl]methanone: Similar structure but with a methoxy group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (4-Chloro-3-nitrophenyl)[4-(trifluoromethyl)phenyl]methanone imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
89100-23-2 |
|---|---|
Molekularformel |
C14H7ClF3NO3 |
Molekulargewicht |
329.66 g/mol |
IUPAC-Name |
(4-chloro-3-nitrophenyl)-[4-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C14H7ClF3NO3/c15-11-6-3-9(7-12(11)19(21)22)13(20)8-1-4-10(5-2-8)14(16,17)18/h1-7H |
InChI-Schlüssel |
MYVGLRYEDJUZOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Phenylsulfonyl)amino]-N-(tetrahydro-1,1-dioxido-3-thienyl)-6-benzothiazolecarboxamide](/img/structure/B14129520.png)
![6-Bromo-5-chloro-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B14129528.png)

![(2,5-dioxopyrrolidin-1-yl) 3-[[4-[5-(3,4-dihydro-2H-chromen-6-yl)-1,3-oxazol-2-yl]pyridin-1-ium-1-yl]methyl]benzoate;bromide](/img/structure/B14129556.png)
![4-{3-[2-(3,5-Dichlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14129563.png)
![(7-Nitro-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14129569.png)




